molecular formula C18H12N2 B174415 1,1'-Biisoquinoline CAS No. 17999-93-8

1,1'-Biisoquinoline

Katalognummer B174415
CAS-Nummer: 17999-93-8
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: MVVRNAUFPUDQIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Biisoquinolines are a class of bidentate nitrogen donor ligands in the heterocyclic diimine family . They exhibit the phenomenon of atropisomerism, which is hindered rotation about the C1-C1’ bond .


Synthesis Analysis

1,1’-Biisoquinoline (BINIQ) was obtained in a racemic form by the diastereoselective Ullmann coupling of 1-(2-iodonaphthalen-1-yl)isoquinoline, which was prepared by the regioselective C-H iodination of 1-(1-naphthyl)isoquinoline .


Molecular Structure Analysis

The 1,1’-biisoquinolines are of special interest as steric interactions between nitrogen lone pairs, substituents on the nitrogen, and between H8 and H8’ favor a non-planar geometry in both the free ligands and their chelated metal complexes .


Chemical Reactions Analysis

The ligands are of interest as they exhibit the phenomenon of atropisomerism (hindered rotation about the C1-C1’ bond). A notation for depicting the stereochemistry in coordination compounds containing multiple stereogenic centers is developed .

Wissenschaftliche Forschungsanwendungen

2. Antitumor Activity 1,1'-Biisoquinolines have been utilized in the synthesis of cis-dichloridoplatinum(II) complexes, which exhibit antitumor activity. Kuo et al. (2010) described a synthesis approach for 1,1'-Biisoquinolines and tested the antitumor efficacy of their platinum complexes (Kuo, Wu, & Lin, 2010).

3. Catalysis in Hydrogenation 1,1'-Biisoquinoline has been incorporated into ruthenium complexes, as studied by Frediani et al. (2003). These complexes are catalytically active in the homogeneous hydrogenation of alkenes, alkynes, and acetone, demonstrating the potential of 1,1'-Biisoquinoline in catalysis (Frediani, Giannelli, Salvini, & Ianelli, 2003).

4. Photoluminescence and Electrochemical Behavior A study by Xiao Guang (2014) revealed that an inorganic-organic hybrid based on biisoquinoline and hexachloridostannate exhibited strong fluorescence and distinct electrochemical behavior. This highlights the potential of 1,1'-Biisoquinoline in developing materials with unique optical and electrochemical properties (Xiao Guang, 2014).

5. Application in Organic Synthesis 1,1'-Biisoquinolines are also instrumental in organic synthesis, as seen in the work of Hirsch-Weil et al. (2010) and Seo et al. (2008). They developed isoquinoline-based chiral diaminocarbene ligands and biisoquinoline-based ligands, respectively, for use in enantioselective catalytic processes (Hirsch-Weil, Abboud, & Hong, 2010); (Seo, Hirsch-Weil, Abboud, & Hong, 2008).

Eigenschaften

IUPAC Name

1-isoquinolin-1-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRNAUFPUDQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318905
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biisoquinoline

CAS RN

17999-93-8
Record name NSC338038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biisoquinoline
Reactant of Route 2
Reactant of Route 2
1,1'-Biisoquinoline
Reactant of Route 3
Reactant of Route 3
1,1'-Biisoquinoline
Reactant of Route 4
Reactant of Route 4
1,1'-Biisoquinoline
Reactant of Route 5
Reactant of Route 5
1,1'-Biisoquinoline
Reactant of Route 6
Reactant of Route 6
1,1'-Biisoquinoline

Citations

For This Compound
232
Citations
P Frediani, C Giannelli, A Salvini, S Ianelli - Journal of organometallic …, 2003 - Elsevier
The reaction of 1,1′-biisoquinoline (biisoq) with [Ru 2 (CO) 4 (CH 3 COO) 2 ] n gives the binuclear complex [Ru 2 (biisoq) 2 (CO) 4 (CH 3 COO)](CH 3 COO). The same reaction in …
Number of citations: 34 www.sciencedirect.com
MT Ashby, SS Alguindigue, MA Khan - Organometallics, 2000 - ACS Publications
The quinoline moieties of the metal-bound η 2 -1,1‘-biisoquinoline ligand of (η 6 -benzene)(δ/λ-1,1‘-biisoquinoline)halometal(II) hexafluorophosphate (metal = ruthenium, osmium; halo …
Number of citations: 31 pubs.acs.org
M Bardají, AB Miguel-Coello, P Espinet - Inorganica Chimica Acta, 2012 - Elsevier
… The 1 H NMR spectra confirm the 1:1 biisoquinoline:phosphine molar ratio. The biisoquinoline protons H 3 and H 8 are slightly high-field shifted, whilst H 4 is low-field shifted. A singlet …
Number of citations: 16 www.sciencedirect.com
MT Ashby - Journal of the American Chemical Society, 1995 - ACS Publications
(/-1, 1,-biisoquinoline) bis (2, 2'-bipyridine) metal (II) bis (hexafluorophosphate), 1 (M= Ru, Os), exists in two diastereomeric forms. The crystal structures of the major diastereomers,(,/,)-1 …
Number of citations: 52 pubs.acs.org
M Bardají, AB Miguel-Coello, P Espinet - Inorganica Chimica Acta, 2012 - Elsevier
Mono- and dinuclear, cationic or neutral gold(I) derivatives [(biisoq)(AuL)] n + (L=PPh 3 , n=1; L=C 6 F 5 , n=0), and [(μ-biisoq)(AuL) 2 ] n + (biisoq=1,1′-biisoquinoline; L=PMe 3 , PPh …
Number of citations: 10 www.sciencedirect.com
CY Kuo, MJ Wu, CC Lin - European journal of medicinal chemistry, 2010 - Elsevier
A simple approach to 1,1′,2,2′,3,3′,4,4′-octahydro-1,1′-biisoquinolines is described. Reaction of phenethylamines with oxalyl chloride led to N,N′-bis(phenethyl) oxamides (1). …
Number of citations: 13 www.sciencedirect.com
S Li, H Lv, R Xie, Y Yu, X Ye, X Kong - Organic Letters, 2020 - ACS Publications
Multidentate ligands are highly important but difficult to access. Herein we disclose an atom- and step-economic synthesis of highly substituted 1,1′-biisoquinolines by a C–H activation/…
Number of citations: 20 pubs.acs.org
ZY Zhu, C Mao, RY Yang, LX Dai… - Journal of Raman …, 1993 - Wiley Online Library
SERS and SERRS spectra in aqueous silver sol for Ru(II) polypyridine complexes with 2,2′‐bipyridine (bpy) and 1,1′‐biisoquinoline (Q) [Ru(bpy) , RuQ , Ru(bpy) 2 Q 2+ and Ru(bpy)…
EC Constable, RM Hartshorn, CE Housecroft - Molecules, 2021 - mdpi.com
1,1′-Biisoquinolines are a class of bidentate nitrogen donor ligands in the heterocyclic diimine family. This review briefly discusses their properties and the key synthetic pathways …
Number of citations: 7 www.mdpi.com
N Arnosti, M Meyer, A Prescimone, EC Constable… - Crystals, 2021 - mdpi.com
The preparation and characterization of [Cu(POP)(biq)][PF 6 ] and [Cu(xantphos)(biq)][PF 6 ] are reported (biq = 1,1′-biisoquinoline, POP = bis(2-(diphenylphosphanyl)phenyl)ether, …
Number of citations: 5 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.